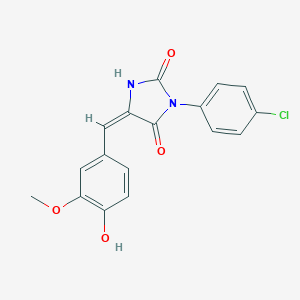![molecular formula C15H15NO5S B305790 Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. It may also inhibit nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have several biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats and improve insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a therapeutic agent for diabetes and cancer. It may also be useful in studying the mechanisms of glucose and lipid metabolism, inflammation, and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate its mechanism of action and its effects on glucose and lipid metabolism, inflammation, and apoptosis. Another direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, it may be useful to explore its potential as a drug delivery system or as a precursor for other thiazolidinedione derivatives.
Synthesis Methods
The synthesis of Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of isopropyl acetoacetate with 3-hydroxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid. The resulting compound is then purified by recrystallization. The yield of the synthesis is approximately 70%.
Scientific Research Applications
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research. It has been studied for its antidiabetic, antitumor, and anti-inflammatory properties. It has also been investigated for its effects on oxidative stress and apoptosis in cancer cells.
properties
Product Name |
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
propan-2-yl 2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C15H15NO5S/c1-9(2)21-13(18)8-16-14(19)12(22-15(16)20)7-10-4-3-5-11(17)6-10/h3-7,9,17H,8H2,1-2H3/b12-7+ |
InChI Key |
MQBCYTVYNVEQAX-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=O |
SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=O |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)


![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)